cis-Vaccenate

Fatty acid metabolism Desaturase enzymology Lipid biochemistry

cis-Vaccenate, the conjugate base of cis-vaccenic acid [(11Z)-octadec-11-enoic acid], is an 18-carbon monounsaturated omega-7 long-chain fatty acid with the molecular formula C18H33O2- and molecular weight 281.5 g/mol. This compound serves as a critical positional isomer of oleic acid (Δ9-18:1), distinguished by its cis double bond at the Δ11 position rather than the Δ9 position.

Molecular Formula C18H33O2-
Molecular Weight 281.5 g/mol
Cat. No. B1238199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Vaccenate
Molecular FormulaC18H33O2-
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/p-1/b8-7-
InChIKeyUWHZIFQPPBDJPM-FPLPWBNLSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Vaccenate (CAS 506-17-2): Sourcing Specifications and Baseline Characteristics for Scientific Procurement


cis-Vaccenate, the conjugate base of cis-vaccenic acid [(11Z)-octadec-11-enoic acid], is an 18-carbon monounsaturated omega-7 long-chain fatty acid with the molecular formula C18H33O2- and molecular weight 281.5 g/mol [1]. This compound serves as a critical positional isomer of oleic acid (Δ9-18:1), distinguished by its cis double bond at the Δ11 position rather than the Δ9 position [2]. cis-Vaccenate is biosynthesized from palmitoleate (16:1n7) via elongation catalyzed by the KASII enzyme system in bacteria and plants, and represents one of only two unsaturated fatty acids in Escherichia coli [3]. For procurement decisions, users must distinguish cis-Vaccenate from its trans geometric isomer (trans-vaccenate, 11t-18:1) and from the more abundant positional isomer oleic acid, as these compounds exhibit fundamentally divergent biological activities despite sharing identical molecular formulas [4].

cis-Vaccenate in Comparative Context: Why Positional and Geometric Isomers Cannot Be Interchanged in Experimental Systems


Procurement specialists and researchers cannot substitute cis-Vaccenate with trans-vaccenate or oleic acid (Δ9-18:1) without fundamentally altering experimental outcomes. Despite identical molecular formulas, the cis versus trans configuration and Δ11 versus Δ9 double bond position confer distinct three-dimensional molecular conformations that dictate differential interactions with enzymes, receptors, and lipid bilayers [1]. cis-Vaccenate exhibits a bent hydrocarbon chain conformation characteristic of naturally occurring unsaturated fatty acids in bacterial and mammalian membranes, whereas trans-vaccenate adopts a linear conformation resembling saturated fatty acids [2]. This conformational divergence manifests as differential enzyme substrate specificity—cis-Vaccenate is preferentially incorporated into the sn-2 position of triglycerides while trans-vaccenate occupies sn-1 and sn-3 positions [2]—and differential inhibition profiles toward fatty acid desaturases [1]. Furthermore, as a distal DNL pathway fatty acid, circulating cis-Vaccenate demonstrates distinct epidemiological associations with clinical endpoints compared to proximal DNL fatty acids such as palmitoleate [3]. Selection of the incorrect isomer therefore introduces confounding variables that compromise data reproducibility and mechanistic interpretation.

cis-Vaccenate: Product-Specific Quantitative Differentiation Evidence Against Comparator Isomers


cis-Vaccenate vs. trans-Vaccenate: Differential Inhibition of Δ9 and Δ6 Fatty Acid Desaturases in Human Fibroblasts

In a direct head-to-head comparison using human skin fibroblasts, cis-Vaccenate (11c-18:1) demonstrated inhibitory activity against Δ9 desaturation, ranking third in potency among tested cis fatty acids (linoleate > oleate > cis-Vaccenate). By contrast, trans-Vaccenate (11t-18:1) showed no detectable inhibition of Δ9 desaturation and was classified as 'without effect' alongside saturated fatty acids [1]. Conversely, for Δ6 desaturation, the activity pattern inverted: trans-Vaccenate inhibited Δ6 desaturation at 50% of the potency of elaidate, whereas cis-Vaccenate produced only slight inhibition [1].

Fatty acid metabolism Desaturase enzymology Lipid biochemistry

cis-Vaccenate vs. trans-Vaccenate: Divergent Triglyceride Positional Incorporation in Perfused Liver Model

In a direct comparative study using perfused chicken liver, cis-Vaccenate and trans-Vaccenate exhibited fundamentally different patterns of incorporation into triglyceride and phospholipid pools, despite identical uptake rates. cis-Vaccenate (as a cis-fatty acid) was more readily incorporated into triglycerides than phospholipids, whereas trans-Vaccenate (as a trans-fatty acid) showed the reverse preference—greater incorporation into phospholipids than triglycerides [1]. Examination of intramolecular distribution revealed that trans-Vaccenate primarily occupied the sn-1 and sn-3 positions of triglycerides (mimicking saturated fatty acid behavior), while cis-Vaccenate favored the sn-2 position [1].

Lipid metabolism Triglyceride biosynthesis Comparative biochemistry

cis-Vaccenate vs. trans-Vaccenate: Comparable Antimicrobial and Antibiofilm Activity Against Pseudomonas aeruginosa

In a recent 2024 study examining four different Pseudomonas aeruginosa strains, both cis-Vaccenate and trans-Vaccenate demonstrated equivalent antibacterial and antibiofilm activity profiles. The minimum inhibitory concentration (MIC) for both isomers against all tested strains was 128-256 μg/mL, and the minimum biofilm inhibitory concentration (MBIC) ranged from 8-512 μg/mL [1]. Both isomers reduced cell growth in three of the four strains and significantly inhibited pyocyanin production—a key virulence factor. In one strain, biofilm formation was inhibited without affecting cell growth [1].

Antimicrobial agents Biofilm inhibition Pseudomonas aeruginosa

cis-Vaccenate vs. Oleate: Differential Hepatoma Phospholipid Ratios as Cellular Transformation Biomarker

In a comparative study of normal liver, host liver, and hepatoma cells from rats, the oleate (Δ9-18:1)/cis-Vaccenate (Δ11-18:1) ratio in phospholipids increased progressively with cellular transformation: normal liver < host liver < hepatoma [1]. This ratio shift was driven primarily by increased oleate incorporation into phospholipids with transformation, while cis-Vaccenate distribution among lipid classes remained relatively constant across all three cell types [1]. Kinetic analysis of microsomal elongation systems confirmed that this ratio variation was not attributable to intrinsic enzyme kinetic differences but rather to substrate availability (NADH, NADPH, malonyl-CoA) [1].

Cancer metabolism Lipidomics Hepatocellular carcinoma

cis-Vaccenate as a Distal DNL Fatty Acid: Stronger Association with All-Cause Mortality Than Proximal DNL Fatty Acids

In a prospective Dutch population cohort study (n=850; median follow-up 9.3 years), circulating plasma phospholipid cis-Vaccenate (cis-C18:1n7) was evaluated alongside proximal DNL fatty acids (palmitate C16:0, palmitoleate C16:1n7, stearate C18:0, oleate C18:1n9) for association with all-cause mortality. A 1-SD increase in plasma phospholipid cis-Vaccenate was associated with a hazard ratio (HR) of 1.60 [95% CI: 1.13-2.25] for all-cause mortality after adjustment for age and sex (p < 0.02) [1]. The study authors hypothesized that cis-Vaccenate, as a distal DNL pathway fatty acid, would be more strongly related to mortality than other DNL-related fatty acids [1].

Epidemiology De novo lipogenesis Cardiovascular risk

cis-Vaccenate Lipase Substrate Specificity: 7.2% Release Compared to High Oleate Hydrolysis by Geotrichum candidum Lipase

In a substrate specificity study of the Geotrichum candidum lipase system, cis-Vaccenate demonstrated markedly different hydrolysis kinetics compared to oleate. While the enzyme preferentially hydrolyzed oleic acid regardless of position on triglyceride substrates, only 7.2 M% cis-vaccenic acid was released from glyceryl 1-cis-vaccenate-2,3-dioleate [1]. For comparison, petroselinic acid (another positional isomer) showed 5.4 M% release from its corresponding triglyceride [1]. The enzyme system exhibited clear specificity for cis-9 unsaturation, with the Δ11 double bond of cis-Vaccenate conferring reduced substrate recognition [1].

Lipase enzymology Substrate specificity Biocatalysis

cis-Vaccenate: Evidence-Backed Research and Industrial Application Scenarios for Targeted Procurement


Cancer Metabolism and Hepatoma Biomarker Studies

Researchers investigating hepatic transformation and hepatocellular carcinoma should procure cis-Vaccenate for use as a stable internal reference lipid in phospholipid profiling. The unchanged distribution of cis-Vaccenate across lipid classes in normal liver, host liver, and hepatoma tissues—contrasting with the progressive enrichment of oleate in phospholipids—enables cis-Vaccenate to serve as a normalization standard for quantifying transformation-associated oleate accumulation [1]. This differential stability is critical for accurate biomarker validation in lipidomic workflows.

Antimicrobial and Antibiofilm Screening Against Pseudomonas aeruginosa

Microbiology laboratories conducting antimicrobial susceptibility testing or biofilm inhibition screens against P. aeruginosa can utilize cis-Vaccenate with confidence that its activity (MIC 128-256 μg/mL; MBIC 8-512 μg/mL) is equivalent to trans-Vaccenate [1]. This parity permits procurement decisions to be guided by compound availability, formulation compatibility, or cost considerations without compromising assay sensitivity. Both isomers also demonstrate significant pyocyanin inhibition, a virulence factor relevant to chronic infection models [1].

Fatty Acid Desaturase Mechanistic Studies in Human Cell Systems

Investigators studying Δ9 versus Δ6 desaturase regulation must specifically source cis-Vaccenate rather than its trans isomer. cis-Vaccenate acts as a selective Δ9 desaturase inhibitor in intact human fibroblasts, whereas trans-Vaccenate shows no detectable Δ9 inhibition but instead inhibits Δ6 desaturation [1]. This orthogonal selectivity profile makes cis-Vaccenate the appropriate tool compound for probing Δ9 desaturase function without confounding effects on the Δ6 pathway.

De Novo Lipogenesis and Cardiovascular Epidemiology Cohort Studies

Epidemiologists and clinical biochemists designing targeted lipidomic panels for cardiovascular risk stratification should include cis-Vaccenate measurements. Plasma phospholipid cis-Vaccenate shows a significant independent association with all-cause mortality (HR = 1.60; 95% CI: 1.13-2.25) that distinguishes it from proximal DNL fatty acids [1]. As a distal DNL pathway product, cis-Vaccenate provides complementary prognostic information to palmitoleate and oleate measurements, justifying its specific inclusion in biomarker discovery and validation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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